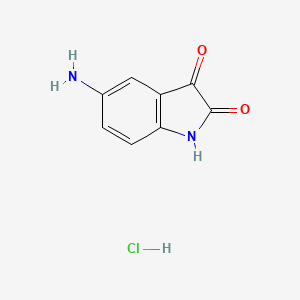

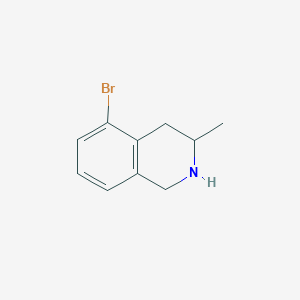

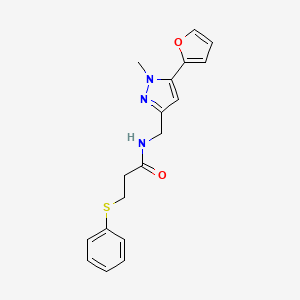

![molecular formula C12H16ClN3O B2944251 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide CAS No. 896255-72-4](/img/structure/B2944251.png)

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide” is a chemical compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorbenzophenone, which was further reacted with substituted phenylpiperazine . Another method involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis

The molecular structure of “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy . The exact mass of a similar compound, ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide, is reported to be 387.1713548 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide” can be inferred from its molecular structure. It has a molecular weight of 387.9 g/mol . It also has one hydrogen bond donor and four hydrogen bond acceptors .科学的研究の応用

Pharmaceutical Reference Standard

This compound is used as a reference standard in pharmaceutical research to ensure the quality and consistency of cetirizine-related products . It serves as a benchmark for chemical analysis and quality control during drug synthesis.

Antihistamine Research

As a cetirizine related compound , it plays a crucial role in the development and testing of new antihistamine drugs . Researchers study its binding affinity and efficacy in comparison to cetirizine to develop more effective treatments for allergic reactions.

Cancer Therapeutics

The compound has been evaluated for its potential in cancer therapy. Studies have investigated its activity against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines, providing insights into its therapeutic potential .

Dopamine Receptor Research

It has been identified as a high-affinity and selective dopamine D4 receptor ligand . This application is significant in the study of neurological disorders and the development of drugs targeting the central nervous system.

Molecular Docking Studies

Molecular docking studies utilize this compound to understand its interaction with various biological targets. This research aids in the design of molecules with improved binding characteristics for therapeutic applications .

Synthesis of Phenoxy Derivatives

The compound is used in the synthesis of phenoxy derivatives, which are explored for their therapeutic properties. These derivatives are studied for their potential as medications for various diseases .

将来の方向性

The future directions for “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide” could involve further exploration of its therapeutic potential. Given its high affinity for the histamine H1 receptor, it could be investigated for use in the treatment of other conditions mediated by this receptor. Additionally, its synthesis could be optimized for large-scale production .

作用機序

Target of Action

The primary target of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission.

Mode of Action

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the action of histamine. The resulting changes include a reduction in allergic reactions and other histamine-mediated responses.

Result of Action

The molecular and cellular effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide’s action are likely related to its inhibition of histamine signaling. By binding to the histamine H1 receptor, the compound could reduce histamine-mediated responses at the cellular level, potentially alleviating symptoms of allergies, hay fever, angioedema, and urticaria .

特性

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFDDDOTWQGWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

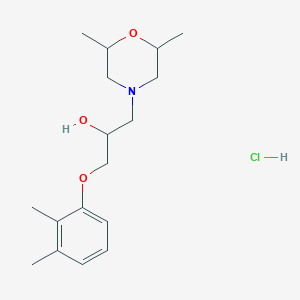

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

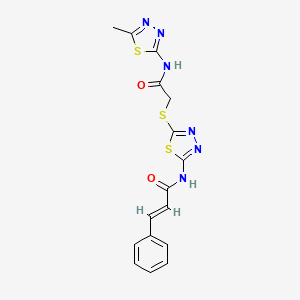

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

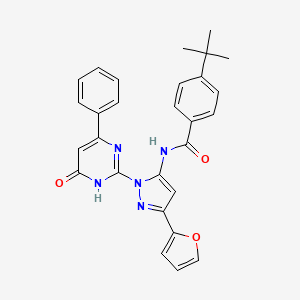

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)

![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)